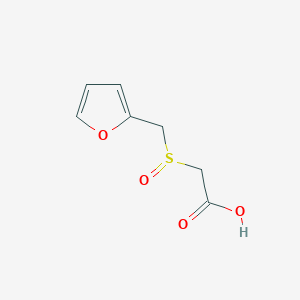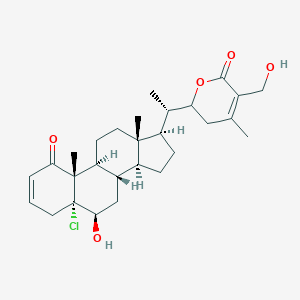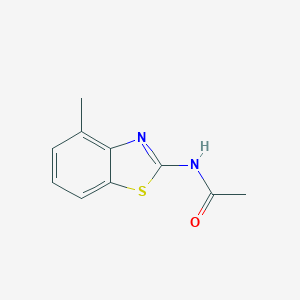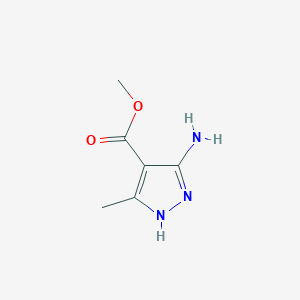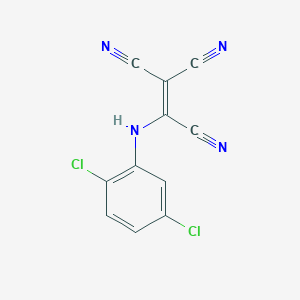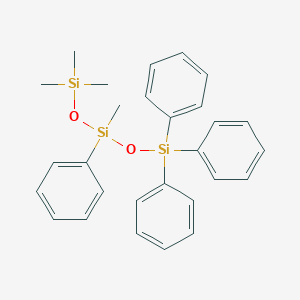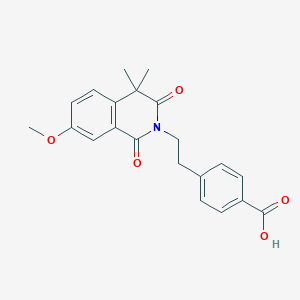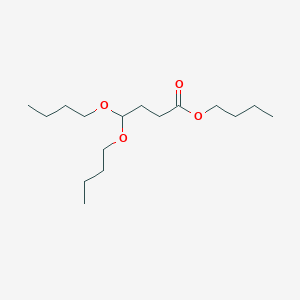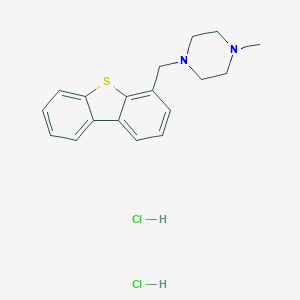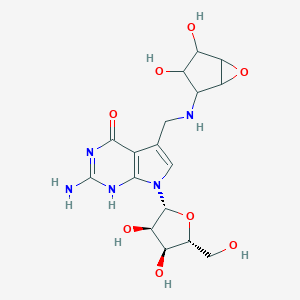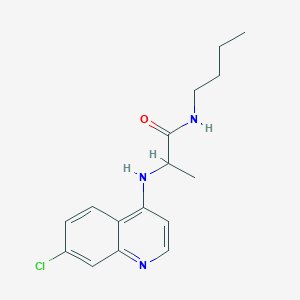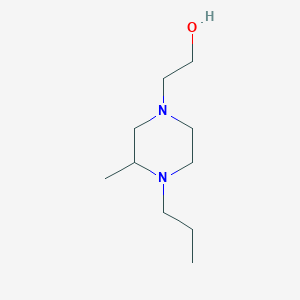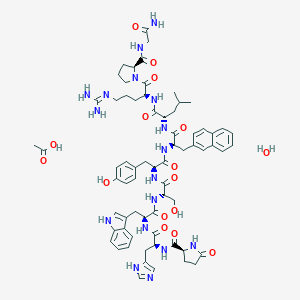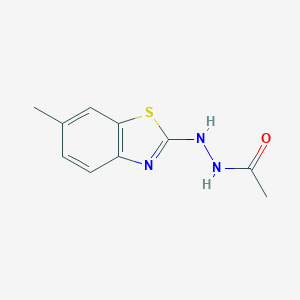
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide, also known as MABTHAZA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.
Mécanisme D'action
The mechanism of action of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and cell differentiation.
Effets Biochimiques Et Physiologiques
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has a wide range of biochemical and physiological effects, including:
1. Inhibition of enzymes: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to inhibit the activity of various enzymes, including COX-2 and HDACs.
2. Alteration of gene expression: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to alter the expression of various genes, including those involved in cell growth and differentiation.
3. Induction of apoptosis: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
4. Antioxidant activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Wide range of applications: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has a wide range of applications in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
2. Low toxicity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has low toxicity, making it a relatively safe compound to work with in lab experiments.
3. Easy to synthesize: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide is easy to synthesize using readily available starting materials.
Some of the limitations of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide include:
1. Limited solubility: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has limited solubility in water, which may make it challenging to work with in certain experiments.
2. Lack of specificity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have activity against a wide range of enzymes and signaling pathways, which may make it difficult to determine its specific mechanism of action.
Orientations Futures
There are several future directions for research on N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide, including:
1. Development of more specific analogs: Researchers could develop more specific analogs of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide that target specific enzymes or signaling pathways, which may lead to more effective treatments for various diseases.
2. Investigation of the mechanism of action: Further investigation of the mechanism of action of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide could help to better understand its biochemical and physiological effects.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide as a potential treatment for various diseases.
4. Combination therapies: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide could be combined with other compounds to enhance its activity and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis method of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 6-methyl-2-thioxo-2,3-dihydro-1,3-benzothiazole-7-carboxylic acid ethyl ester. This compound is then reacted with hydrazine hydrate to yield N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide.
Applications De Recherche Scientifique
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes. Some of the scientific research applications of N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide include:
1. Antimicrobial activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
2. Anticancer activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
3. Anti-inflammatory activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been found to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
4. Antioxidant activity: N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide has been shown to have antioxidant activity, which may help protect against oxidative stress and related diseases.
Propriétés
Numéro CAS |
100220-30-2 |
|---|---|
Nom du produit |
N'-(6-Methyl-1,3-benzothiazol-2-yl)acetohydrazide |
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
N'-(6-methyl-1,3-benzothiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-8-9(5-6)15-10(11-8)13-12-7(2)14/h3-5H,1-2H3,(H,11,13)(H,12,14) |
Clé InChI |
PPJQCDFXBBQPKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C |
Synonymes |
Acetic acid, 2-(6-methyl-2-benzothiazolyl)hydrazide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
